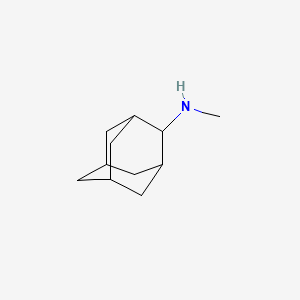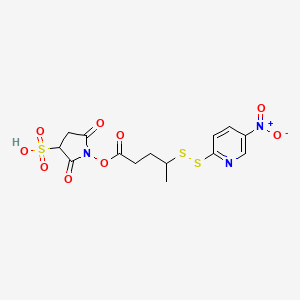
Trichlorobismuthane xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorobismuthane xhydrate, also known as bismuth(III) chloride hydrate, is an inorganic compound with the chemical formula BiCl3H2O. It is a white crystalline solid that is hygroscopic and soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichlorobismuthane xhydrate can be synthesized by mixing bismuth(III) chloride with water. The reaction typically involves dissolving bismuth(III) chloride in water, which leads to the formation of the hydrate. The process is straightforward and can be carried out under ambient conditions.
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of bismuth metal with hydrochloric acid, followed by hydration. The process requires precise control of reaction conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trichlorobismuthane xhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include bismuth oxides, bismuth nitrates, and various bismuth complexes depending on the reagents and conditions used .
Applications De Recherche Scientifique
Trichlorobismuthane xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other bismuth compounds and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism of action of trichlorobismuthane xhydrate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular processes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trichlorobismuthane xhydrate include:
Bismuth oxychloride (BiOCl): Used in cosmetics and pigments.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in pharmaceuticals.
Bismuth subsalicylate (C7H5BiO4): Used in over-the-counter medications for gastrointestinal issues.
Uniqueness
This compound is unique due to its specific hydration state and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where precise control over chemical composition and reactivity is required.
Propriétés
IUPAC Name |
trichlorobismuthane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSFJVZVAHLKM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Bi](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiCl3H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)





![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate](/img/structure/B3182456.png)


